Anthralin

Übersicht

Beschreibung

Anthralin ist ein Arzneimittel, das zur Behandlung von Psoriasis eingesetzt wird, einer chronischen Hauterkrankung, die durch rote, schuppige Flecken gekennzeichnet ist. This compound wird seit über einem Jahrhundert verwendet und ist bekannt für seine entzündungshemmenden und antiproliferativen Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Anthralin kann über verschiedene Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Oxidation von Chrysarobin zur Bildung von this compound. Dieser Prozess erfordert typischerweise die Verwendung starker Oxidationsmittel wie Kaliumpermanganat oder Chromsäure unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound durch einen ähnlichen Oxidationsprozess, jedoch in größerem Maßstab hergestellt. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie trägt dazu bei, this compound in pharmazeutischer Qualität zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, wie z. B. Anthralylradikale und Anthralylanionen. Diese Derivate werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: This compound wird als Modellverbindung in Studien über Redoxreaktionen und Radikalchemie verwendet.

Medizin: this compound wird hauptsächlich zur Behandlung von Psoriasis eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen:

Hemmung der Keratinozytenproliferation: This compound hemmt die Proliferation von Keratinozyten, dem vorherrschenden Zelltyp in der Epidermis, indem es die DNA-Synthese stört.

Mitochondriale Dysfunktion: Es induziert eine mitochondriale Dysfunktion, die zur Produktion von reaktiven Sauerstoffspezies (ROS) und anschließendem Zelltod führt.

Entzündungshemmende Wirkungen: This compound reduziert Entzündungen, indem es die Aktivität proinflammatorischer Enzyme und Zytokine hemmt.

Analyse Chemischer Reaktionen

Redox Reactions and Radical Formation

Anthralin undergoes one-electron reduction to form its radical anion 1- ⁻ , which subsequently decays via two pathways:

-

Proton loss : Generates the anthralyl anion 2⁻ (a resonance-stabilized carbanion) .

-

Hydrogen abstraction : Produces the anthralyl radical **2- ** when exposed to matrix radicals .

The radical anion 1- ⁻ can also dimerize, and its mesolytic cleavage yields both 2⁻ and **2- ** simultaneously . Key intermediates and their properties are summarized in Table 1.

| Intermediate | Stability | Reactivity Toward Oxygen | Key Features |

|---|---|---|---|

| 1- ⁻ (Radical anion) | Moderate | Low | Formed via radiolysis; decays to 2⁻ or **2- ** |

| 2⁻ (Anthralyl anion) | High | Low | Resonance-stabilized; dominant in polar solvents |

| 2- (Anthralyl radical) | Instable | High | Rapidly reacts with O₂ to form superoxide (O₂- ⁻) |

Solvent Effects on Tautomerization and Reactivity

This compound exists in keto, enol, and anionic (enolate) forms, with solvent interactions dramatically influencing its reactivity:

-

Polar aprotic solvents (e.g., DMF): Stabilize the enolate form, facilitating electron transfer to O₂ .

-

Nonpolar solvents (e.g., CHCl₃): Favor the keto form, which is inert under standard conditions .

Table 2 compares solvent effects on isomer stability and reaction rates:

| Solvent | Dominant Isomer | Reaction Half-Life (O₂ Reaction) |

|---|---|---|

| DMF | Enolate | 2.9 hours |

| CHCl₃ | Keto | No reaction (48 hours) |

| DMSO | Enolate | Rapid reaction |

Oxygen Activation Mechanism

In the presence of O₂, the enolate form of this compound generates a radical pair (dithranyl- /superoxide ) via electron transfer:

-

Enolate formation : Solvent-mediated deprotonation of the enol tautomer .

-

Electron transfer : Enolate → O₂ → O₂- ⁻ and dithranyl radical .

-

Product formation : Dithranone and water after intersystem crossing .

This pathway is critical for its therapeutic and oxidative reactions .

Reactivity Hazards and Incompatibilities

This compound exhibits the following chemical hazards:

-

Acidic nature : Reacts with aqueous bases (e.g., NaOH) to form salts .

-

Oxidative susceptibility : Reacts with strong oxidizers (e.g., H₂O₂, ClO⁻) .

-

Light/moisture sensitivity : Prone to degradation under UV exposure or humidity .

Table 3 summarizes incompatible substances and conditions:

| Incompatible Substance | Reaction Outcome |

|---|---|

| Strong bases (e.g., NaOH) | Salt formation |

| Oxidizing agents (e.g., H₂O₂) | Oxidation products |

| UV light/Moisture | Degradation |

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

Anthralin exhibits anti-inflammatory and anti-proliferative properties, making it effective in managing skin conditions characterized by excessive cell proliferation. Its mechanism involves:

- Inhibition of Keratinocyte Proliferation : this compound reduces the synthesis of DNA in keratinocytes, normalizing cell proliferation and keratinization rates in psoriatic skin .

- T-cell Modulation : The compound prevents T-cell activation, which is crucial in autoimmune conditions like psoriasis and alopecia areata .

- Reactive Oxygen Species Production : this compound promotes lipid peroxidation and generates free radicals, contributing to its anti-psoriatic effects .

Psoriasis Treatment

This compound is primarily used for treating stable plaque psoriasis. It is applied topically in varying concentrations (typically 0.1% to 1.0%) and is often combined with ultraviolet light therapy for enhanced effectiveness.

Efficacy Studies

- A study comparing low-strength (0.01%) and mid-strength (0.1%) this compound found that both concentrations were effective in reducing psoriatic plaques, with some patients achieving significant improvement within a defined treatment period .

- Another retrospective analysis indicated that this compound's anti-proliferative effects on both psoriatic and healthy skin contribute to its therapeutic success .

Alopecia Areata

Recent studies have highlighted this compound's potential in treating alopecia areata, particularly in pediatric patients where systemic treatments may pose risks.

Case Study Insights

- A retrospective cohort study involving pediatric patients treated with this compound showed promising results: 67% achieved complete or partial hair regrowth after a treatment duration averaging 6.5 months .

- Another study reported that 35% of participants achieved complete response with this compound therapy, emphasizing its role as a viable alternative when conventional therapies fail .

Comparative Efficacy

| Condition | This compound Concentration | Response Rate | Duration for Response |

|---|---|---|---|

| Psoriasis | 0.1% - 1% | Varies by patient | Days to weeks |

| Alopecia Areata | 0.1% - 1% | 67% complete/partial regrowth | Average 6.5 months |

Safety Profile

This compound is generally well-tolerated; however, it can cause local irritation and staining of the skin and clothing. Unlike systemic therapies, it has minimal systemic side effects, making it suitable for pediatric use .

Wirkmechanismus

Anthralin exerts its effects through several mechanisms:

Inhibition of Keratinocyte Proliferation: This compound inhibits the proliferation of keratinocytes, the predominant cell type in the epidermis, by interfering with DNA synthesis.

Mitochondrial Dysfunction: It induces mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS) and subsequent cell death.

Anti-inflammatory Effects: This compound reduces inflammation by inhibiting the activity of pro-inflammatory enzymes and cytokines.

Vergleich Mit ähnlichen Verbindungen

Anthralin wird oft mit anderen Anti-Psoriasis-Wirkstoffen verglichen, wie z. B.:

Calcipotriol: Ein synthetisches Derivat von Vitamin D3, Calcipotriol, wird zur Behandlung von Psoriasis eingesetzt.

Steinkohlenteer: Steinkohlenteer ist eine weitere topische Behandlung von Psoriasis.

Tazaroten: Ein topisches Retinoid, Tazaroten, wird zur Behandlung von Psoriasis und Akne eingesetzt.

This compound ist aufgrund seiner dualen Löslichkeit einzigartig, die es ermöglicht, gut durch die Epidermis aufzunehmen, und seiner Fähigkeit, sowohl die entzündlichen als auch die hyperproliferativen Aspekte der Psoriasis anzusprechen .

Biologische Aktivität

Anthralin, a synthetic derivative of anthraquinone, is primarily recognized for its role as an anti-psoriatic and anti-inflammatory agent. Its biological activity is characterized by a multifaceted mechanism that affects keratinocyte proliferation, T-cell function, and mitochondrial integrity. This article delves into the biological activity of this compound, supported by data tables and case studies from various research findings.

This compound exerts its therapeutic effects through several mechanisms:

- Inhibition of Keratinocyte Proliferation : this compound reduces DNA synthesis in keratinocytes, which is crucial for controlling hyperproliferation in conditions like psoriasis. It normalizes the rate of cell proliferation and keratinization by decreasing mitotic activity in the epidermis .

- Induction of Apoptosis : Research indicates that this compound disrupts mitochondrial function, leading to apoptosis in keratinocytes. This is achieved through the release of cytochrome c and activation of caspase-3, suggesting a novel mitochondrial pathway involved in its action .

- Reactive Oxygen Species (ROS) Production : this compound promotes the generation of ROS, which contributes to its anti-psoriatic effects by enhancing lipid peroxidation and reducing endothelial adhesion molecules associated with psoriasis .

Pharmacokinetics

This compound is administered topically, with its absorption being notably higher in psoriatic lesions due to increased vascularity. Although systemic absorption has not been extensively quantified, studies have shown no detectable metabolites in urine following topical application .

Table 1: Efficacy of this compound in Various Conditions

| Study Reference | Condition | Concentration | Complete Response (%) | Partial Response (%) | No Response (%) |

|---|---|---|---|---|---|

| Alopecia Areata | 1% | 35.3 | 42.1 | 22.6 | |

| Alopecia Areata | 0.2% | 32 | 68 | - | |

| Psoriasis | - | - | - | - |

A study focusing on pediatric alopecia areata demonstrated that 1% this compound yielded a complete response in 35.3% of patients after treatment, while another study indicated that 32% achieved full scalp regrowth using a lower concentration of 0.2% this compound .

Case Studies

- Pediatric Alopecia Areata : A retrospective review involving 37 pediatric patients revealed that 68% had at least 50% scalp regrowth with topical this compound treatment over an average duration of 3.4 months . The study highlighted the variable response rates influenced by factors such as age and sex.

- Psoriasis Treatment : In patients with chronic plaque-type psoriasis, this compound was effective in clearing psoriatic plaques through its action on keratinocyte apoptosis and mitochondrial disruption. The study noted significant improvements in skin condition following treatment with this compound .

Adverse Effects

Despite its efficacy, this compound can cause side effects such as local irritation, hyperpigmentation, and lymphadenopathy. These effects are generally reversible upon discontinuation of therapy .

Eigenschaften

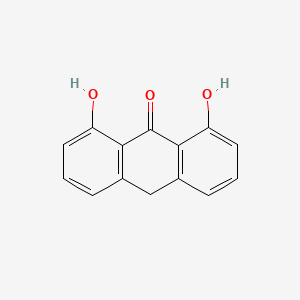

IUPAC Name |

1,8-dihydroxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZWLKWWNNJHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024538 | |

| Record name | Anthralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon yellow leaflets or plates or an orange powder. Melting point 176-181 °C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis., Odorless yellow solid; [Hawley] | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8,9-Anthracenetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), not soluble in water | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Anthralin inhibits the proliferation of keratinocytes (epidermal skin cells), prevents the action of T-cells, and promotes cell differentiation, likely through mitochondrial dysfunction. In addition, the production of free radicals may contribute to its anti-psoriatic effect. In vitro studies demonstrate that anthralin prolongs the prophase component of mitosis for keratinocytes and leukocytes. Prophase is the first step of mitosis, the process separating the duplicated genetic material carried in the nucleus of a parent cell into two identical daughter cells. In vivo studies demonstrate that anthralin blocks DNA synthesis and can increase the release of reactive oxygen species. Anthralin is believed to normalize the rate of epidermal cell proliferation and keratinization by reducing the mitotic activity of the epidermal hyperplasia in psoriasis. Anti-proliferative and anti-inflammatory effects of anthralin have been demonstrated on both psoriatic and healthy skin. The anti-proliferative effects of anthralin are thought to be due to a combination of inhibition of DNA synthesis and its strong reducing properties. The effectiveness of anthralin as an anti-psoriatic agent is partly owed to its ability to promote lipid peroxidation and reduce the concentration of endothelial adhesion molecules, which are found to be elevated in psoriatic patients,. Recent studies suggest that its ability to prevent T-lymphocyte activation and normalize keratinocyte differentiation may occur by a direct effect on mitochondria. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1143-38-0 | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthralin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anthralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Dihydroxyanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxyanthracen-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8CJK0JH5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

349 to 358 °F (NTP, 1992), 178-182 °C | |

| Record name | ANTHRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthralin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.